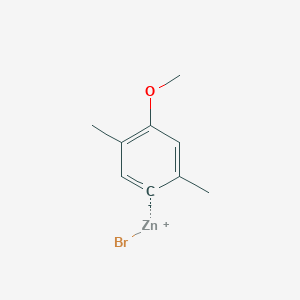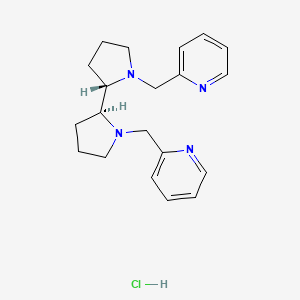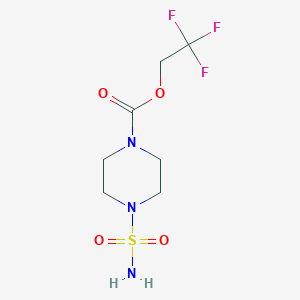![molecular formula C23H26N2O6 B14894991 L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-Nd-XANTHYL-L-GLUTAMINE, also known as Nα-Boc-Nδ-xanthyl-L-glutamine, is a derivative of the amino acid glutamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a xanthyl group at the delta-amino position. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to improve solubility and protect the amide group from dehydration during activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-Nd-XANTHYL-L-GLUTAMINE typically involves the protection of the glutamine molecule with Boc and xanthyl groups. The xanthyl group is introduced to protect the amide group from dehydration during dicarbodiimide activation. The xanthyl group is removed under acidic conditions, and the Boc group is removed for the next coupling .
Industrial Production Methods
In industrial settings, the production of BOC-Nd-XANTHYL-L-GLUTAMINE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BOC-Nd-XANTHYL-L-GLUTAMINE undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and xanthyl groups can be removed under acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides during SPPS.
Common Reagents and Conditions
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are commonly used to remove the Boc and xanthyl groups.
Major Products Formed
The major products formed from the reactions of BOC-Nd-XANTHYL-L-GLUTAMINE include deprotected glutamine derivatives and coupled peptides .
Scientific Research Applications
BOC-Nd-XANTHYL-L-GLUTAMINE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Peptide Synthesis: Used as a building block in SPPS to synthesize peptides and proteins.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medical Research: Utilized in the development of peptide-based therapeutics and diagnostic agents
Mechanism of Action
The mechanism of action of BOC-Nd-XANTHYL-L-GLUTAMINE involves its role as a protected amino acid derivative in peptide synthesis. The Boc and xanthyl groups protect the amino and amide groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
BOC-L-GLUTAMINE: Similar to BOC-Nd-XANTHYL-L-GLUTAMINE but lacks the xanthyl group.
FMOC-L-GLUTAMINE: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
BOC-ASPARAGINE: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
BOC-Nd-XANTHYL-L-GLUTAMINE is unique due to the presence of the xanthyl group, which provides additional protection to the amide group and improves solubility. This makes it particularly useful in SPPS, where the prevention of side reactions and improved solubility are crucial .
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25(16(21(27)28)12-13-19(24)26)20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H2,24,26)(H,27,28)/t16-/m0/s1 |
InChI Key |
DWXJCSGNFKNXGD-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)






![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)

![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)

